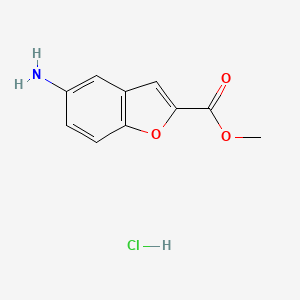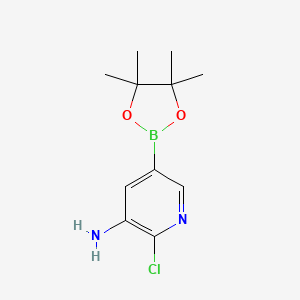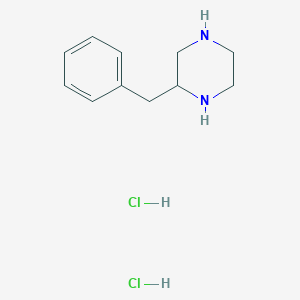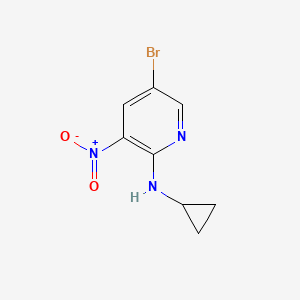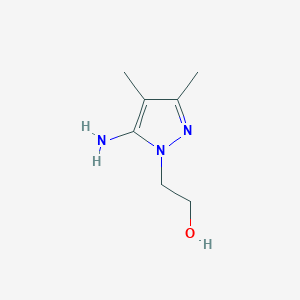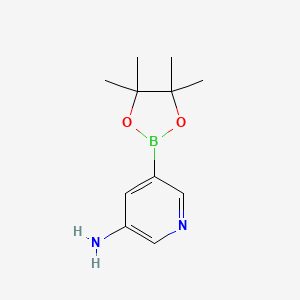
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Vue d'ensemble
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a chemical compound that contains a pyridine ring and a boronic ester group . It is related to other compounds such as 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate .
Synthesis Analysis
The synthesis of similar compounds involves substitution reactions . For instance, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is synthesized through two substitution reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure is detected by X-ray diffraction and calculated by exerting density functional theory (DFT) .Chemical Reactions Analysis
Compounds with a tetramethyl dioxaboranyl group can undergo various chemical reactions. For example, they can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate has a molecular weight of 309.21 .Applications De Recherche Scientifique
Synthesis and Structural Studies
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine and related compounds have been synthesized and structurally characterized. These compounds are boric acid ester intermediates with benzene rings, obtained through multi-step substitution reactions. Their structures have been confirmed using spectroscopic techniques like FTIR, NMR, and mass spectrometry, as well as single crystal X-ray diffraction. Density Functional Theory (DFT) has been used for molecular structure calculations, revealing consistency between DFT-optimized structures and crystallographic data. This research is crucial for understanding the molecular architecture and electronic properties of these compounds, which can have implications in various fields such as materials science and medicinal chemistry (Huang et al., 2021).
Pharmaceutical Applications
In pharmaceutical research, these compounds have been used as intermediates in the synthesis of potential therapeutic agents. For example, the synthesis of various pyridine and pyrimidine derivatives has been reported, with potential applications in the treatment of diseases like fibrosis. Such compounds are synthesized under mild conditions, indicating their potential for efficient and scalable pharmaceutical production (Kader et al., 2012).
Chemical Reactivity and Stability Studies
The chemical reactivity and stability of these compounds have been studied through comparisons of various structural isomers. For instance, differences in molecular orbital distributions based on ab initio calculations have been correlated with observed variations in chemical reactivity and stability. Such studies are fundamental in organic chemistry and materials science, where understanding the reactivity patterns of different compounds is crucial (Santos et al., 2003).
Applications in Organic Synthesis
These compounds have also been used in organic synthesis, particularly in catalytic reactions such as enantioselective borane reductions. This showcases their utility in the synthesis of chiral compounds, which are important in the development of enantiomerically pure pharmaceuticals and other bioactive molecules (Huang et al., 2011).
Material Science and Polymer Chemistry
In material science and polymer chemistry, these compounds have been utilized in the synthesis of novel materials with specific optical and electronic properties. For example, they have been incorporated into deeply colored polymers with potential applications in coatings, electronic displays, and photovoltaics. Such research is vital for the development of new materials with tailored properties for specific industrial applications (Welterlich et al., 2012).
Detection and Sensing Applications
Boron-containing compounds like 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine have been explored for their potential in sensing applications. For instance, their use in the development of fluorescence probes for the detection of hydrogen peroxide, a compound of interest in explosive detection and biological systems, has been studied. These studies contribute to the field of analytical chemistry and sensor development (Fu et al., 2016).
Mécanisme D'action
Target of Action
The primary targets of the compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine, also known as 3-Aminopyridine-5-boronic Acid, Pinacol Ester, are typically organic molecules that contain carbon-carbon double bonds . This compound is often used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction .
Mode of Action
The 3-Aminopyridine-5-boronic Acid, Pinacol Ester compound interacts with its targets through a process known as transmetalation . In this process, the boron atom in the compound forms a bond with a carbon atom in the target molecule . This interaction results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The action of 3-Aminopyridine-5-boronic Acid, Pinacol Ester affects the Suzuki-Miyaura coupling pathway . This pathway is a type of carbon-carbon bond-forming reaction that is widely used in organic synthesis . The downstream effects of this pathway include the formation of complex organic compounds from simpler precursors .
Pharmacokinetics
Like many other boronic acids and their derivatives, this compound is likely to have good bioavailability due to its ability to form stable complexes with various biological targets .
Result of Action
The molecular and cellular effects of the action of 3-Aminopyridine-5-boronic Acid, Pinacol Ester are primarily the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, which can have various biological activities depending on their structure .
Action Environment
The action, efficacy, and stability of 3-Aminopyridine-5-boronic Acid, Pinacol Ester can be influenced by various environmental factors. For example, the presence of a suitable catalyst (such as palladium) is necessary for the Suzuki-Miyaura coupling reaction to occur . Additionally, the reaction conditions, such as temperature and pH, can also affect the efficiency of the reaction .
Propriétés
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O2/c1-10(2)11(3,4)16-12(15-10)8-5-9(13)7-14-6-8/h5-7H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAISWHFZWZZBBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201178391 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201178391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |
CAS RN |
1073354-99-0 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201178391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminopyridine-5-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



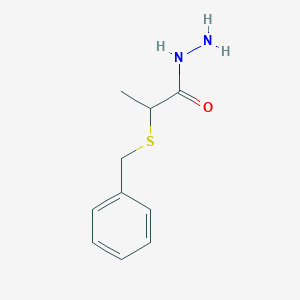
![Benzenesulfonic acid 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1519600.png)
![[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride](/img/structure/B1519603.png)
![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B1519605.png)
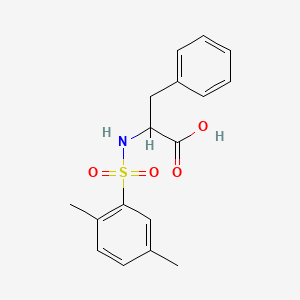
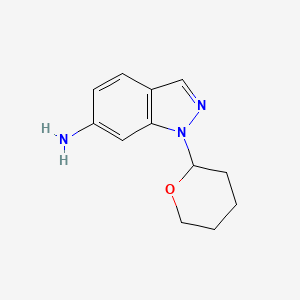
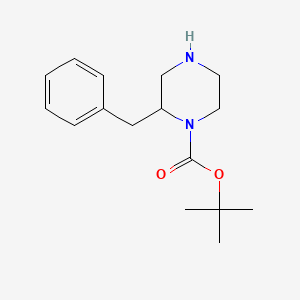
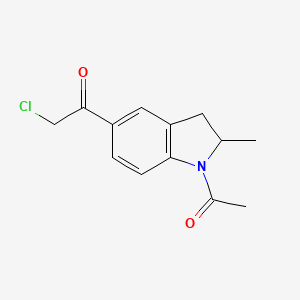
![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B1519614.png)
